2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
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Overview
Description
The compound “2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many important drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a dimethylamino group, a methylphenyl group, and a carboxylic acid group. These functional groups could potentially allow for various types of chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The thiazole ring, for example, might undergo reactions typical of aromatic compounds. The dimethylamino group could participate in reactions involving nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic .Scientific Research Applications
Chemical Library Generation
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a structurally related compound, serves as a precursor for generating a diverse chemical library through various alkylation and ring closure reactions. This process yields a range of compounds including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, and benzodiazepine, illustrating the compound's versatility in facilitating the synthesis of structurally varied molecules for potential pharmaceutical applications (Roman, 2013).
Novel Pyrrolo[2,1-b]thiazoles Synthesis
A specific method involving 5-aroyl-2-(dimethylamino)methylidene derivatives has been developed to synthesize pyrrolo[2,1-b]thiazoles. This approach highlights the compound's utility in generating novel heterocyclic frameworks, which are valuable in the development of new therapeutic agents (Tverdokhlebov et al., 2003).
Peptide Coupling Method
The compound's derivatives have been employed in an efficient peptide coupling method, enabling the synthesis of Fa-Met, a significant enzymatic substrate. This application underscores its role in streamlining synthetic processes for biologically relevant molecules, offering high chemical yields and showcasing the compound's potential in peptide chemistry (Brunel, Salmi, & Letourneux, 2005).
Corrosion Inhibition
Thiazole derivatives, structurally akin to the target compound, demonstrate effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application reveals the compound's potential in industrial applications, particularly in materials science, to protect metals against corrosion (Quraishi & Sharma, 2005).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, utilizing structurally related compounds, have shown potent cytotoxicity against cancer cell lines. This suggests the compound's relevance in medicinal chemistry for the development of new anticancer agents (Deady et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[dimethylamino-(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S.ClH/c1-9-7-5-6-8-11(9)12(17(3)4)14-16-10(2)13(20-14)15(18)19;/h5-8,12H,1-4H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJWVYXHOYKLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=NC(=C(S2)C(=O)O)C)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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